2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid
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Overview
Description
2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid is a heterocyclic compound that features both a benzoic acid moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions to form the oxazole ring . The reaction conditions often include the use of catalysts such as nanocatalysts, metal catalysts, or ionic liquid catalysts to enhance the yield and selectivity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques that ensure high yield and purity. This can include the use of continuous flow reactors and optimized reaction conditions to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid involves its interaction with various molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding to enzymes and receptors. These interactions can modulate biological pathways and result in various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-(5-Phenyl-1,3-oxazol-2-yl)benzoic acid: Similar in structure but with a phenyl group instead of a hydroxyl group.
2-(5-Phenyloxazol-2-yl)benzoic acid: Another similar compound with a phenyl group.
Uniqueness
2-Hydroxy-4-(1,3-oxazol-2-yl)benzoic acid is unique due to the presence of both a hydroxyl group and an oxazole ring, which can confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C10H7NO4 |
---|---|
Molecular Weight |
205.17 g/mol |
IUPAC Name |
2-hydroxy-4-(1,3-oxazol-2-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-5-6(9-11-3-4-15-9)1-2-7(8)10(13)14/h1-5,12H,(H,13,14) |
InChI Key |
GOYJRQSLWYTHEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CO2)O)C(=O)O |
Origin of Product |
United States |
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